molecular formula C12H12BrNO3 B6232734 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid CAS No. 2758002-38-7

7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid

Cat. No. B6232734
CAS RN: 2758002-38-7
M. Wt: 298.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid, also known as 7-bromo-3-hydroxypropyl-1H-indole-2-carboxylic acid, is a compound that has been studied extensively for its potential applications in scientific research. It is a derivative of indole, an aromatic heterocyclic compound found in many natural products, and is commonly used in medicinal chemistry and organic synthesis. The compound has a wide range of applications, including as a reagent in organic synthesis, as a fluorescent probe in biochemistry, and as a pharmacological agent in drug discovery. In

Scientific Research Applications

7-Bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a fluorescent probe in biochemistry. It is also used as a pharmacological agent in drug discovery, as it can be used to identify and characterize novel drug targets. Additionally, it is used in the study of enzyme kinetics and in the development of new drugs.

Mechanism of Action

The mechanism of action of 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the regulation of inflammation and pain. Additionally, the compound has been shown to interact with other proteins, such as G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
7-Bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound is an inhibitor of cyclooxygenase and lipoxygenase, which are involved in the regulation of inflammation and pain. Additionally, the compound has been shown to interact with G-protein coupled receptors, which are involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid in lab experiments include its low cost, low toxicity, and high solubility. Additionally, the compound has been shown to be stable in a variety of solvents and has a wide range of applications in scientific research. The main limitation of using the compound in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid research include the development of new drugs, the study of its mechanism of action, the development of new fluorescent probes, and the study of its potential applications in other areas of scientific research. Additionally, further research into the compound’s biochemical and physiological effects could lead to the development of new treatments for a variety of diseases and disorders.

Synthesis Methods

7-Bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid can be synthesized from indole and bromoacetaldehyde in a two-step reaction. In the first step, indole is reacted with bromoacetaldehyde in the presence of a base, such as potassium carbonate, to form 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid. In the second step, the compound is reacted with a reducing agent, such as sodium borohydride, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid involves the bromination of 3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid using N-bromosuccinimide (NBS) as the brominating agent.", "Starting Materials": [ "3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid", "N-bromosuccinimide (NBS)", "Acetonitrile", "Chloroform", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid in acetonitrile.", "Step 2: Add N-bromosuccinimide (NBS) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with chloroform.", "Step 4: Wash the organic layer with water and brine, then dry over sodium sulfate (Na2SO4).", "Step 5: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of chloroform and methanol as the eluent.", "Step 7: Recrystallize the purified product from a suitable solvent to obtain 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid as a white solid." ] }

CAS RN

2758002-38-7

Product Name

7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid

Molecular Formula

C12H12BrNO3

Molecular Weight

298.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.